4-Methyltrityl chloride

Übersicht

Beschreibung

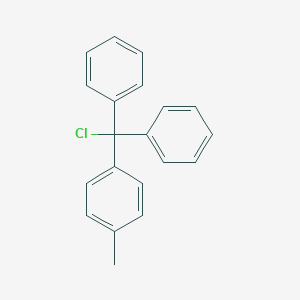

4-Methyltrityl chloride, also known as 4-methyltriphenylmethyl chloride, is an organic compound with the molecular formula C20H17Cl. It is a derivative of trityl chloride, where one of the phenyl groups is substituted with a methyl group. This compound is primarily used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methyltrityl chloride can be synthesized through the reaction of 4-methyltriphenylmethanol with thionyl chloride or phosphorus trichloride. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyltrityl chloride primarily undergoes substitution reactions. It reacts with nucleophiles such as amines, alcohols, and thiols to form 4-methyltrityl-protected derivatives. These reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Bases: Triethylamine, pyridine

Major Products: The major products of these reactions are 4-methyltrityl-protected amines, alcohols, and thiols. These protected compounds are useful intermediates in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Methyltrityl chloride is widely utilized as a protecting group in multi-step organic synthesis. It helps shield functional groups from unwanted reactions, allowing for selective transformations.

- Reactivity: Mtt-Cl primarily undergoes substitution reactions with nucleophiles such as amines, alcohols, and thiols. The resulting 4-methyltrityl-protected derivatives are crucial intermediates in organic synthesis.

- Comparison with Other Protecting Groups:

| Compound | Type | Stability | Reactivity |

|---|---|---|---|

| This compound | Protecting Group | High | Moderate |

| Trityl Chloride | Protecting Group | Moderate | High |

| 4-Methoxytrityl Chloride | Protecting Group | Moderate | Low |

Peptide Synthesis

In peptide synthesis, Mtt-Cl plays a critical role by protecting amino groups during solid-phase peptide synthesis (SPPS).

- Mechanism: The compound reacts with the amino group under basic conditions to form a stable ether or thioether linkage. This allows for subsequent reactions while simplifying purification processes.

- Case Study: A study demonstrated the successful use of Mtt-Cl in synthesizing peptides where selective protection was necessary to avoid side reactions during elongation steps .

Pharmaceutical Development

In medicinal chemistry, this compound is employed in developing pharmaceuticals where the protection of reactive groups is essential during synthesis.

- Example: It has been used in synthesizing bioactive compounds that require specific functional group protection to maintain efficacy and stability throughout the synthetic pathway .

Polymer Production

Mtt-Cl is also applied in producing polymers and materials where selective protection and deprotection of functional groups are required.

- Industrial Relevance: The compound's ability to facilitate controlled reactions makes it valuable in creating complex polymer architectures that demand precise functionalization .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves reacting 4-methyltriphenylmethanol with thionyl chloride or phosphorus trichloride under controlled conditions to ensure high yield and purity.

- Typical Reaction Conditions:

| Reagent | Condition |

|---|---|

| Thionyl Chloride | Inert solvent (DCM) |

| Phosphorus Trichloride | Low temperature |

Cleavage Conditions

The removal of the Mtt protecting group can be achieved under mild acidic conditions, making it advantageous for sensitive substrates.

- Common Cleavage Agents:

| Agent | Concentration |

|---|---|

| Trifluoroacetic Acid (TFA) | 1% - 3% |

Wirkmechanismus

The mechanism of action of 4-methyltrityl chloride involves the formation of a stable trityl cation upon reaction with a nucleophile. This cation is stabilized by the three phenyl groups, making it an effective protecting group. The removal of the 4-methyltrityl group is typically achieved under acidic conditions, where the trityl cation is protonated and subsequently removed, regenerating the free functional group .

Vergleich Mit ähnlichen Verbindungen

Trityl chloride: The parent compound, used similarly as a protecting group but without the methyl substitution.

4-Methoxytrityl chloride: Another derivative with a methoxy group, offering different reactivity and stability.

2-Chlorotrityl chloride resin: Used in solid-phase synthesis, particularly in peptide synthesis.

Uniqueness: 4-Methyltrityl chloride is unique due to the presence of the methyl group, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity compared to other trityl derivatives .

Biologische Aktivität

4-Methyltrityl chloride (Mtt-Cl) is a chemical compound widely recognized for its utility as a protecting group in organic synthesis, particularly in peptide and protein chemistry. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Overview of this compound

This compound is an aromatic chlorinated compound with the chemical formula CHCl. It serves primarily as a hyperacid-labile protecting group for amines and thiols during synthetic procedures. Its introduction into reactions occurs under mild conditions, making it favorable for sensitive substrates.

Target of Action

The primary target for this compound is functional groups containing amines or thiols. It protects these groups during multi-step organic synthesis, particularly in peptide formation.

Mode of Action

The compound interacts with nucleophiles (amines and thiols) through a substitution reaction, leading to the formation of stable derivatives. The typical reaction conditions involve the use of bases like diisopropylethylamine (DIPEA) in solvents such as dichloromethane (DCM) .

- Chemical Reactions : this compound primarily undergoes nucleophilic substitution reactions.

- Stability : It exhibits stability in air and is known to be resistant to hydrolysis under neutral pH conditions.

- Cleavage Conditions : The cleavage of Mtt from protected peptides typically requires mild acidic conditions, which allows for the selective removal of the protecting group without damaging the peptide backbone .

Cellular Effects

Given its role in peptide synthesis, Mtt-Cl can influence cellular processes related to protein synthesis and function. The successful incorporation of Mtt-protected amino acids into peptides can lead to biologically active compounds that may interact with cellular targets.

Applications in Research

This compound is extensively employed in various fields:

- Peptide Synthesis : It is crucial for synthesizing peptides with desired sequences and structures by protecting reactive amine groups.

- Pharmaceutical Development : Mtt-Cl is used in drug development processes where selective protection of reactive groups is necessary .

- Polymer Chemistry : It finds applications in producing polymers where controlled reactivity is essential .

Comparative Analysis

| Compound | Structure Type | Unique Features |

|---|---|---|

| Trityl Chloride | Parent Compound | Basic protecting group without methyl substitution |

| 4-Methoxytrityl Chloride | Methoxy-substituted | Different reactivity due to methoxy group |

| 2-Chlorotrityl Resin | Solid-phase synthesis | Used specifically for solid-phase peptide synthesis |

| This compound | Methyl-substituted | Enhanced steric and electronic properties |

Case Studies and Research Findings

- Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly improved the efficiency of synthesizing complex peptides compared to traditional protecting groups. The rapid cleavage rates and mild reaction conditions were highlighted as key advantages .

- Cell-Penetrating Peptides : Research involving cell-penetrating peptides (CPPs) utilized Mtt-Cl for synthesizing functionalized peptides that showed enhanced cellular uptake and cytotoxicity against tumor cells. This highlights the compound's role not only as a protective agent but also as a facilitator in developing therapeutic agents .

- Quantitative Analysis Methodology : A novel HPLC-UV derivatization method was developed to analyze compounds related to Mtt-Cl, showcasing its importance in analytical chemistry and quality control processes .

Eigenschaften

IUPAC Name |

1-[chloro(diphenyl)methyl]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTZFAOGDXUYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401468 | |

| Record name | 4-METHYLTRITYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23429-44-9 | |

| Record name | 4-METHYLTRITYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyltrityl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-methyltrityl chloride in solid-phase synthesis, and how does it interact with its target?

A1: this compound (1b) is a key reagent used to immobilize a variety of functional groups, including carboxylic acids, amines, imidazoles, alcohols, phenols, thiols, and thiophenols, onto solid supports for solid-phase synthesis []. It achieves this by reacting with the target functional group, typically under basic conditions, to form a stable ether or thioether linkage. This covalent attachment allows for subsequent chemical reactions to be performed on the immobilized molecule while tethered to the solid support. The use of this compound simplifies purification steps as excess reagents and byproducts can be easily washed away from the solid-bound compound.

Q2: What are the typical cleavage conditions for releasing a molecule from a resin bound to it through this compound?

A2: Molecules attached to a solid support via a 4-methyltrityl linker can be cleaved under mildly acidic conditions. Typical cleavage conditions involve treating the resin with dilute acetic acid (AcOH) or trifluoroacetic acid (TFA) in dichloromethane (DCM) []. These conditions disrupt the ether or thioether linkage, releasing the desired product into solution. The mild cleavage conditions help preserve the integrity of the synthesized molecule and minimize unwanted side reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.